molecular formula C20H16N4S2 B11079836 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-pyridin-3-ylthiourea

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-pyridin-3-ylthiourea

Cat. No.: B11079836
M. Wt: 376.5 g/mol
InChI Key: UNUASVWAXFPFKA-UHFFFAOYSA-N
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Description

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA is a complex organic compound that features a benzothiazole ring fused with a phenyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Mechanism of Action

The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H16N4S2

Molecular Weight

376.5 g/mol

IUPAC Name

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-pyridin-3-ylthiourea

InChI

InChI=1S/C20H16N4S2/c1-13-4-9-17-18(11-13)26-19(24-17)14-5-7-15(8-6-14)22-20(25)23-16-3-2-10-21-12-16/h2-12H,1H3,(H2,22,23,25)

InChI Key

UNUASVWAXFPFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC4=CN=CC=C4

Origin of Product

United States

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